(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine)
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Overview
Description
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) is an organophosphorus compound that features two diphenylphosphine groups attached to a 1,2-phenylene core, which is further substituted with benzylthio groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) typically involves the following steps:
Formation of the 1,2-phenylene core: The starting material, 1,2-dibromobenzene, undergoes a substitution reaction with benzylthiol in the presence of a base such as sodium hydride to form 3,5-bis(benzylthio)-1,2-dibromobenzene.
Introduction of diphenylphosphine groups: The dibromide intermediate is then treated with diphenylphosphine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under an inert atmosphere to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) has several applications in scientific research:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Catalysis: The compound is used in homogeneous catalysis, particularly in reactions involving transition metals.
Material Science: Its metal complexes are investigated for their potential use in materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which (3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) exerts its effects primarily involves its ability to coordinate with metal centers. The diphenylphosphine groups serve as electron-donating ligands, stabilizing the metal center and facilitating various catalytic processes. The benzylthio groups can also participate in interactions with the metal, further influencing the reactivity and stability of the complexes formed.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)diphenylphosphine
- (3,5-Bis(1-imidazoly)pyridine)diphenylphosphine
- (3,5-Bis(trifluoromethyl)phenyl)thiourea
Uniqueness
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) is unique due to the presence of both benzylthio and diphenylphosphine groups
Properties
Molecular Formula |
C44H36P2S2 |
---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
[2,4-bis(benzylsulfanyl)-6-diphenylphosphanylphenyl]-diphenylphosphane |
InChI |
InChI=1S/C44H36P2S2/c1-7-19-35(20-8-1)33-47-41-31-42(45(37-23-11-3-12-24-37)38-25-13-4-14-26-38)44(43(32-41)48-34-36-21-9-2-10-22-36)46(39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-32H,33-34H2 |
InChI Key |
ACHMLTHQTDJDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C(=C2)SCC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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